molecular formula C23H25NO6S B264235 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide

カタログ番号 B264235
分子量: 443.5 g/mol
InChIキー: JOQHEENFZQYNHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties.

作用機序

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A binds to the ATP-binding pocket of IκB kinase (IKK), which is a key regulator of the NF-κB pathway. By inhibiting the activity of IKK, 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A prevents the phosphorylation and degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB is unable to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A has been shown to have potent anti-inflammatory effects in various cell types, including macrophages, dendritic cells, and epithelial cells. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor alpha (TNF-α), in response to stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines. In addition, 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. It has also been found to have anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

実験室実験の利点と制限

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is well-established. It has been shown to have potent anti-inflammatory and anti-tumor activities in vitro and in vivo, making it a valuable tool for studying the NF-κB pathway and its role in various diseases. However, there are also limitations to using 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A in lab experiments. Its mechanism of action is not fully understood, and its specificity for IKK has not been fully characterized. In addition, its pharmacokinetic properties and toxicity profile have not been extensively studied.

将来の方向性

There are several future directions for research on 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A. First, further studies are needed to elucidate its mechanism of action and specificity for IKK. Second, its pharmacokinetic properties and toxicity profile need to be thoroughly investigated in order to assess its potential as a therapeutic agent. Third, its anti-viral activity against other viruses needs to be explored. Fourth, its potential as a treatment for various diseases, such as cancer and inflammatory disorders, needs to be evaluated in preclinical and clinical studies. Finally, the development of more potent and selective IKK inhibitors based on the structure of 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A is an area of active research.

合成法

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A is synthesized through a multi-step process that involves the reaction of various starting materials. The synthesis method is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper.

科学的研究の応用

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A has been studied extensively in vitro and in vivo for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-viral activities. In particular, 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Inhibition of NF-κB activation by 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide A leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.

特性

製品名

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide

分子式

C23H25NO6S

分子量

443.5 g/mol

IUPAC名

2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide

InChI

InChI=1S/C23H25NO6S/c1-12-8-17-20(21-19(12)16(10-29-21)23(3,4)5)13(2)15(22(26)30-17)9-18(25)24-14-6-7-31(27,28)11-14/h6-8,10,14H,9,11H2,1-5H3,(H,24,25)

InChIキー

JOQHEENFZQYNHO-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3CS(=O)(=O)C=C3)C)C4=C1C(=CO4)C(C)(C)C

正規SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3CS(=O)(=O)C=C3)C)C4=C1C(=CO4)C(C)(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。